molecular formula C12H14BrN3O2S2 B7016911 3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide

3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide

Cat. No.: B7016911
M. Wt: 376.3 g/mol
InChI Key: VTZGFHNOKJRIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide is a complex organic compound that features a pyridine ring substituted with a bromine atom, a sulfonamide group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide typically involves multiple steps. One common approach starts with the bromination of pyridine to introduce the bromine atom at the 3-position. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the coupling of the thiazole moiety to the pyridine ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-3-methylpyridine
  • 2,5-dibromo-3-methylpyridine
  • ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S2/c1-9-8-15-11(19-9)5-7-16(2)20(17,18)12-10(13)4-3-6-14-12/h3-4,6,8H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZGFHNOKJRIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CCN(C)S(=O)(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.